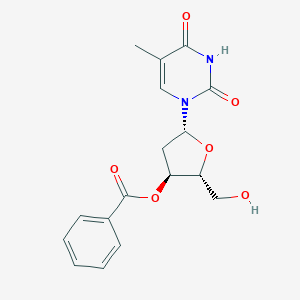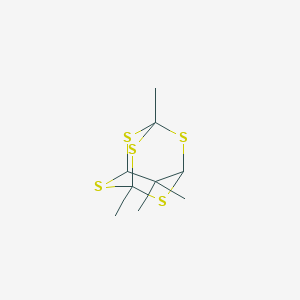
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl-, also known as PTAD, is a sulfur-containing heterocyclic compound that has gained significant attention in the field of organic chemistry. PTAD is a versatile reagent that has been widely used in the synthesis of various organic compounds due to its unique properties.
Mechanism Of Action
The mechanism of action of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is based on its ability to act as an electron acceptor. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- can accept electrons from various organic compounds, leading to the formation of radical cations. These radical cations are highly reactive and can undergo various reactions, such as Diels-Alder reactions and cycloadditions.
Biochemical And Physiological Effects
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported that 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- can induce oxidative stress in cells, leading to cell death. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has also been shown to inhibit the growth of certain cancer cells in vitro.
Advantages And Limitations For Lab Experiments
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has several advantages as a reagent in lab experiments. It is a versatile reagent that can be used in a wide range of reactions. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is also stable at room temperature and can be easily stored. However, 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has some limitations as well. It is a toxic compound that can cause skin irritation and respiratory problems. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is also sensitive to moisture and air, and therefore, it should be handled with care.
Future Directions
There are several future directions for the use of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- in organic chemistry. One area of research is the development of new reactions using 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- as a reagent or catalyst. Another area of research is the study of the biochemical and physiological effects of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl-, especially its potential as an anticancer agent. Additionally, the development of new synthetic methods for 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- and its derivatives is an area of ongoing research.
Conclusion:
In conclusion, 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is a versatile reagent that has been widely used in the field of organic chemistry. It has unique properties that make it useful in a wide range of reactions, and its potential as an anticancer agent is an area of ongoing research. However, 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is a toxic compound that should be handled with care. There are several future directions for the use of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- in organic chemistry, and ongoing research in this field is expected to yield new and exciting results.
Synthesis Methods
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- can be synthesized by reacting adamantane with sulfur dichloride in the presence of aluminum chloride. The reaction yields a mixture of products, which can be separated by fractional distillation. The purified 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is a yellow crystalline solid that is stable at room temperature.
Scientific Research Applications
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has been extensively used in the field of organic chemistry, especially in the synthesis of various organic compounds. It is a versatile reagent that can be used in a wide range of reactions, including Diels-Alder reactions, cycloadditions, and oxidation reactions. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has also been used as a catalyst in various reactions, such as the oxidation of alcohols and the synthesis of cyclic sulfones.
properties
CAS RN |
17443-96-8 |
|---|---|
Product Name |
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- |
Molecular Formula |
C9H14S5 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
1,5,10,10-tetramethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H14S5/c1-7(2)5-10-8(3)11-6(7)13-9(4,12-5)14-8/h5-6H,1-4H3 |
InChI Key |
DVNVCYCMGCJQBB-UHFFFAOYSA-N |
SMILES |
CC1(C2SC3(SC1SC(S2)(S3)C)C)C |
Canonical SMILES |
CC1(C2SC3(SC1SC(S2)(S3)C)C)C |
synonyms |
1,5,10,10-Tetramethyl-2,4,6,8,9-pentathiaadamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



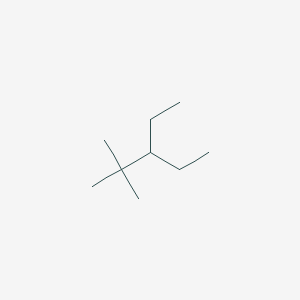
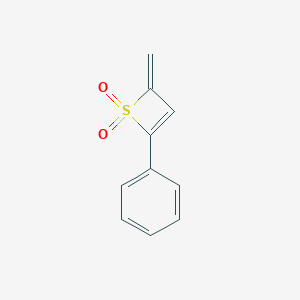

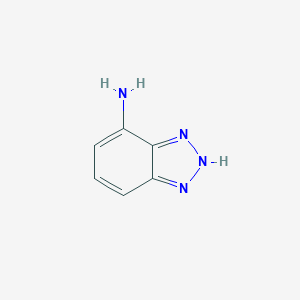

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
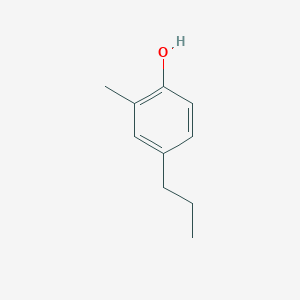
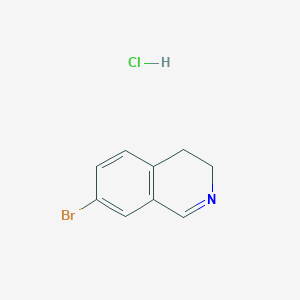
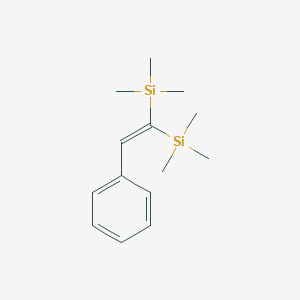

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
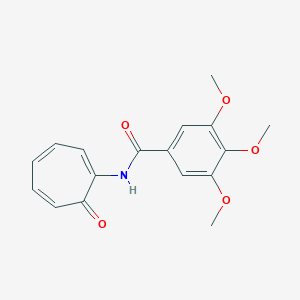
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
